N-Hydroxy-1-oxy-nicotinamidine
CAS No.:
Cat. No.: VC13292834
Molecular Formula: C6H7N3O2
Molecular Weight: 153.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7N3O2 |
|---|---|
| Molecular Weight | 153.14 g/mol |
| IUPAC Name | N'-hydroxy-1-oxidopyridin-1-ium-3-carboximidamide |
| Standard InChI | InChI=1S/C6H7N3O2/c7-6(8-10)5-2-1-3-9(11)4-5/h1-4,10H,(H2,7,8) |
| Standard InChI Key | QRGUYOXSVWPAGG-UHFFFAOYSA-N |
| SMILES | C1=CC(=C[N+](=C1)[O-])C(=NO)N |
| Canonical SMILES | C1=CC(=C[N+](=C1)[O-])C(=NO)N |
Introduction
Structural and Electronic Properties
Molecular Architecture
The compound’s structure consists of a pyridine ring oxidized at the nitrogen atom (N-oxide) and substituted at the 3-position with a hydroxyamidine group (-C(=NO)NH₂). The N-oxide introduces significant polarity, while the hydroxyamidine moiety enables tautomerism between the imine (C=N-OH) and oxime (C-NH-O) forms . This tautomeric equilibrium influences electronic distribution and hydrogen-bonding capabilities, which may enhance its solubility in polar solvents such as water or dimethyl sulfoxide (DMSO) .
Key Structural Descriptors:
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SMILES:
C1=CC(=C[N+](=C1)[O-])C(=NO)N -
Molecular weight: 153.14 g/mol
Predicted Collision Cross Section (CCS)
Ion mobility spectrometry (IMS) predictions for various adducts provide insights into the compound’s gas-phase behavior (Table 1) . These values are critical for mass spectrometry-based identification in complex mixtures.
Table 1: Predicted Collision Cross Sections (CCS) for N-Hydroxy-1-oxy-nicotinamidine Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 154.06111 | 126.8 |
| [M+Na]⁺ | 176.04305 | 139.0 |
| [M+NH₄]⁺ | 171.08765 | 134.4 |
| [M-H]⁻ | 152.04655 | 129.4 |
Synthesis and Stability
Synthetic Routes
While no direct synthesis protocols for N-Hydroxy-1-oxy-nicotinamidine are documented, analogous compounds like N-hydroxy-1-oxy-isonicotinamidine (a positional isomer with substitution at the pyridine 4-position) have been synthesized via nucleophilic addition to pre-oxidized pyridine derivatives . A plausible route for the target compound involves:
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Pyridine N-Oxide Formation: Oxidation of 3-cyanopyridine using hydrogen peroxide or peracetic acid.
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Hydroxyamidine Installation: Reaction of the nitrile group with hydroxylamine under acidic or basic conditions .
Stability Considerations
The N-oxide group is susceptible to reduction under reductive conditions, potentially regenerating the parent pyridine. Additionally, the hydroxyamidine moiety may undergo hydrolysis to form carboxylic acid derivatives in aqueous environments, particularly at elevated temperatures or extreme pH .
Physicochemical and Spectroscopic Data
Computational Predictions
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pKa: The hydroxyamidine group is predicted to have a pKa of ~6.5, enabling pH-dependent protonation in physiological conditions .
Infrared (IR) Spectroscopy
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N-O Stretch: A strong absorption band near 1,250–1,350 cm⁻¹ (characteristic of N-oxides) .
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N-H Bend: Peaks at 1,600–1,650 cm⁻¹ from the hydroxyamidine group .
Nuclear Magnetic Resonance (NMR)
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